molecular formula C16H15FN2O B11299659 2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

Cat. No.: B11299659
M. Wt: 270.30 g/mol
InChI Key: ZUKVNJONFXHQOQ-UHFFFAOYSA-N
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Description

2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a benzodiazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-fluorophenol with a suitable benzodiazole precursor under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Its fluorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H15FN2O/c1-10-7-11(2)16-14(8-10)18-15(19-16)9-20-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

ZUKVNJONFXHQOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)F)C

Origin of Product

United States

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